molecular formula C24H27F2NO3 B6091672 ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate

ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate

Cat. No.: B6091672
M. Wt: 415.5 g/mol
InChI Key: WQRSDLUMGSKUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate is a chemical compound that has gained significant interest in the scientific community for its potential applications in pharmaceuticals and medicinal chemistry. This compound is a piperidinecarboxylate derivative and is also known as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI).

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate involves the inhibition of the reuptake of serotonin and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of serotonin and dopamine in the brain. This can lead to a range of biochemical and physiological effects, including improved mood, reduced anxiety, and increased cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate in lab experiments is its potential as a selective serotonin reuptake inhibitor and dopamine reuptake inhibitor. This makes it a valuable tool for studying the effects of these neurotransmitters on various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate. One potential area of study is its potential as a treatment for Parkinson's disease, as it has shown some promising results in preclinical studies. Another area of research could be the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the potential toxicity of this compound and its impact on human health.

Synthesis Methods

The synthesis of ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate involves a multistep process that includes the reaction of 4-fluorobenzyl chloride with 3-(4-fluorophenyl)propanoic acid to produce 4-fluorobenzyl-3-(4-fluorophenyl)propanoate. This intermediate is then reacted with piperidine-3-carboxylic acid to produce this compound.

Scientific Research Applications

Ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. This compound has shown promising results in preclinical studies as a potential antidepressant and anxiolytic agent.

Properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(4-fluorophenyl)propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F2NO3/c1-2-30-23(29)24(16-19-6-11-21(26)12-7-19)14-3-15-27(17-24)22(28)13-8-18-4-9-20(25)10-5-18/h4-7,9-12H,2-3,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRSDLUMGSKUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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